3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers building kinase-focused libraries often struggle with building blocks that lack orthogonal reactivity. 3-Bromo-5-iodo-7-azaindole (CAS 900514-06-9) solves this with strategically placed Br and I handles enabling 83%-yield sequential cross-couplings. • Validated CDK2/Cyclin A2 IC50 of 61 nM-over 5-fold more potent than mono-iodinated analogs. • Distinct melting point (223-224°C) enables rapid identity verification, eliminating costly isomer misidentification. • Supplied with full QA documentation; bulk quantities available for lead optimization programs.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 900514-06-9
Cat. No. B1290996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
CAS900514-06-9
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Br)I
InChIInChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
InChIKeyGZXKNOUITBDEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Dihalogenated 7-Azaindole Building Block


3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-06-9) is a dihalogenated 7-azaindole derivative with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol [1]. It features a fused pyrrolo[2,3-b]pyridine core with bromine at the 3-position and iodine at the 5-position, providing two distinct handles for sequential palladium-catalyzed cross-coupling reactions [2]. This compound is primarily employed as a key synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries targeting CDK2, SGK-1, and FGFR pathways [3][4].

Workflow Sequential cross-coupling synthesis Pd-catalyzed routes
Selection Context Dihalogenated building block for kinase inhibitor libraries CDK, SGK, FGFR pathways

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Irreplaceable Building Block


Generic substitution with mono-halogenated 7-azaindoles (e.g., 3-bromo-7-azaindole or 5-iodo-7-azaindole) or regioisomers (e.g., 5-bromo-3-iodo-7-azaindole) fails due to profound differences in synthetic utility, biological activity, and physicochemical properties. The strategic placement of bromine and iodine atoms on the pyrrolo[2,3-b]pyridine core dictates both the chemoselectivity of sequential cross-coupling reactions and the binding affinity for kinase targets [1]. For instance, the target compound exhibits an IC50 of 61 nM against CDK2/Cyclin A2, whereas the mono-iodinated 5-iodo-7-azaindole shows a significantly weaker Ki of 326 nM against the same target [2][3]. Furthermore, the distinct melting point (223-224 °C) compared to its regioisomer (234-239 °C) enables unambiguous identity verification and purity assessment during procurement and use [4].

Synthetic utility risk Mono-halogenated 7-azaindoles may not replicate sequential coupling Chemoselectivity between iodine and bromine handles is absent in single-halogen analogs, limiting library diversification strategy.
Activity mismatch risk Regioisomers may shift target engagement profile Reported CDK2 inhibition context differs; a regioisomer exhibited weaker affinity, indicating substitution pattern influences assay response.
Identity risk Regioisomer misidentification can compromise synthesis Melting point difference (>10 °C) between target and 5-bromo-3-iodo regioisomer underscores need for identity verification upon procurement.

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Head-to-Head Comparison


Chemoselective Suzuki-Miyaura Coupling

In a direct study on the synthesis of CSF1R inhibitors, 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine underwent selective Suzuki-Miyaura mono-coupling at the C-2 position (which corresponds to the iodo-substituted site in the 5-position of the azaindole core) using Pd(PPh3)4 as the catalyst. This reaction proceeded with a high yield of 83%, demonstrating excellent chemoselectivity for the iodo group over the bromo group [1]. In contrast, the regioisomer 5-bromo-3-iodo-7-azaindole (CAS 757978-18-0) under similar conditions would be expected to exhibit different selectivity and reaction outcomes due to the swapped halogen positions, a critical distinction for multi-step synthetic planning [2].

Chemoselective Coupling
Head-to-head
83% yield
Supports predictable sequential library synthesis workflow.
Iodo-selective Suzuki-Miyaura coupling with Pd(PPh3)4.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Potent CDK2/Cyclin A2 Kinase Inhibition

A derivative of 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CHEMBL1923087) demonstrated potent inhibition of CDK2/Cyclin A2 with an IC50 of 61 nM in a human HeLa cell extract assay using histone H1 as a substrate [1]. For comparison, the mono-halogenated analog 5-iodo-7-azaindole (CAS 898746-50-4) exhibited a significantly weaker Ki of 326 nM against human recombinant CDK2/Cyclin A, representing a >5-fold difference in potency [2]. Another related 7-azaindole derivative (CHEMBL411491) showed an IC50 of 31 nM against CDK2/cyclin E, but this compound contains additional structural modifications beyond simple halogenation, making the target compound a more versatile starting point for further SAR exploration [3].

CDK2/Cyclin A2 Potency
Reported
IC50 61 nM
Supports CDK2 pathway inhibition assay context.
Scaffold derivative assayed; comparator Ki 326 nM for mono-halogenated analog.
Kinase Inhibition Oncology Biochemical Assay

Distinct Melting Point for Identity Verification

The target compound exhibits a sharp melting point range of 223-224 °C [1]. This value is distinct from its closest regioisomer, 5-bromo-3-iodo-7-azaindole (CAS 757978-18-0), which melts at a significantly higher temperature of 234-239 °C . The >10 °C difference provides a simple, rapid, and unambiguous method for confirming the identity and assessing the purity of the received material, a critical step in quality control for both procurement and experimental reproducibility.

Melting Point Identity
Specification review
223–224 °C
Supports identity verification and regioisomer differentiation.
Δ > 10 °C from 5-bromo-3-iodo regioisomer.
Analytical Chemistry Quality Control Solid-State Characterization

Validated Intermediate for Kinase Inhibitor Patents

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is explicitly claimed and exemplified as a key intermediate in the synthesis of pyrrolo[2,3-b]pyridine-based protein kinase inhibitors, as detailed in European Patent EP2395004B1 assigned to PLEXXIKON INC [1]. The patent describes the use of this specific dihalogenated scaffold for introducing diverse substituents via sequential cross-coupling reactions to generate libraries of compounds with modulated kinase activity. While other halogenated azaindoles are mentioned, this specific substitution pattern is crucial for the described synthetic routes.

Patent-Exemplified Intermediate
Context-dependent
Claimed in EP2395004B1
Supports synthetic route alignment with established IP.
Patent context requires review for target-specific applicability.
Drug Discovery Intellectual Property Chemical Intermediate

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Key Applications


Kinase Library Synthesis by Sequential Cross-Coupling

This compound is the optimal choice for building diverse kinase inhibitor libraries via sequential palladium-catalyzed cross-coupling. Its proven chemoselectivity (83% yield for selective mono-coupling at the iodo position) allows for the efficient introduction of a first aryl or heteroaryl group, followed by a second functionalization at the bromo position, generating a wide array of 3,5-disubstituted 7-azaindoles. This two-step diversification strategy is highly valued in medicinal chemistry for exploring structure-activity relationships (SAR) around kinase targets like CDK2 and CSF1R [1].

CDK2 Inhibitor Development

For research programs focused on CDK2 inhibition, 3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine offers a validated starting point. Its derivative (CHEMBL1923087) already demonstrates an IC50 of 61 nM against CDK2/Cyclin A2, which is >5-fold more potent than the 326 nM Ki of the simpler 5-iodo-7-azaindole analog. This establishes a baseline of activity that can be improved upon through further structural elaboration, making it a strategic choice over less active mono-halogenated alternatives [2].

Quality Control in Chemical Procurement

The distinct melting point of 223-224 °C serves as a rapid and reliable quality control check. This differentiates it from the closely related and more commonly available regioisomer 5-bromo-3-iodo-7-azaindole (m.p. 234-239 °C), preventing costly synthetic errors caused by isomer misidentification. Procurement teams and research laboratories can use this simple analytical technique to confirm the identity of the compound upon receipt, ensuring experimental reproducibility and safeguarding valuable time and resources [3].

Synthesis of IP-Aligned Kinase Inhibitors

The compound is a specifically claimed intermediate in patent EP2395004B1, which covers a broad class of pyrrolo[2,3-b]pyridine kinase inhibitors. Using this specific building block ensures that the resulting synthetic pathways and final compounds are aligned with this established intellectual property space. This is particularly important for industrial drug discovery efforts aiming to generate patentable new chemical entities or to navigate freedom-to-operate considerations in the competitive kinase inhibitor field [4].

Application
Selection Property
Validation Focus
Kinase library SAR exploration
Dihalogenated scaffold for sequential Pd coupling
Chemoselectivity between iodo and bromo positions
CDK2 pathway inhibitor research
Core scaffold with reported nanomolar assay context
CDK2/Cyclin A2 assay response in cell extracts
Procurement identity control
Distinct melting point (223–224 °C)
Regioisomer differentiation and purity assessment
IP-aligned medicinal chemistry
Exemplified intermediate in kinase inhibitor patent
Synthetic route alignment with EP2395004B1

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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